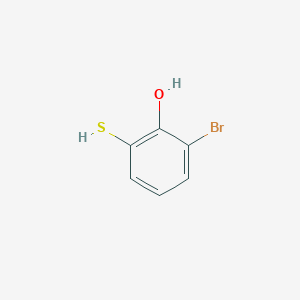
2-Bromo-6-mercaptophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6-mercaptophenol is a compound that is closely related to 2-mercaptophenol, which is a phenolic compound with a thiol group. The presence of the bromo substituent in the this compound adds to the chemical complexity and reactivity of the molecule. Although the provided papers do not directly discuss this compound, they provide insights into the chemistry of related 2-mercaptophenol derivatives, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of compounds related to 2-mercaptophenol has been explored in the context of creating metal complexes. For instance, the synthesis of trinuclear and binuclear compounds using 2-mercaptophenolate as a ligand has been achieved, as described in the first paper. These compounds were synthesized with vanadium, cobalt, and nickel, indicating the versatility of 2-mercaptophenol derivatives in forming coordination complexes with various metals .
Molecular Structure Analysis
The molecular structure of 2-mercaptophenol derivatives has been determined for several metal complexes. For example, a trinuclear vanadium compound with 2-mercaptophenolate crystallizes in the triclinic space group P1, while a dimeric cobalt compound and a binuclear nickel compound crystallize in monoclinic space groups P2_1/c and P2_1/n, respectively . These findings suggest that 2-mercaptophenol derivatives can adopt different structural configurations depending on the metal and the nature of the coordination.
Chemical Reactions Analysis
2-Mercaptophenol derivatives are involved in redox reactions, as demonstrated by the second paper, which discusses a biomimetic model protein containing a covalently modified 2-mercaptophenol-cysteine residue. This model protein is used to study phenol oxidation and reduction, highlighting the redox-active nature of the phenol group in these compounds . The reversible nature of these redox processes and the ability to obtain formal reduction potentials suggest that 2-mercaptophenol derivatives, including this compound, may participate in similar electron transfer reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-mercaptophenol derivatives are influenced by their molecular structure and the presence of functional groups. The second paper provides insights into the structural behavior of a 2-mercaptophenol derivative within a protein environment, demonstrating that the ligated phenol forms hydrogen bonds and suggesting a proton-transfer pathway . These properties are crucial for understanding the behavior of 2-mercaptophenol derivatives in biological systems and could be relevant to the study of this compound in similar contexts.
科学的研究の応用
Multifunctional π-Expanded Oligothiophene Derivatives
Research into multifunctional π-expanded macrocyclic oligothiophene derivatives highlights the synthesis and applications of these compounds in creating self-assembled monolayers, which form hexagonal porous networks. These networks are applicable in fluorescence switching, switching of field effect transistor (FET) activity, and electrical conductivity, showcasing the potential of 2-Bromo-6-mercaptophenol derivatives in advanced materials science and electronic device fabrication (Iyoda et al., 2014).
Regioselectivity in Organic Synthesis
The treatment of 1,2-mercaptophenol with an organic base and 2-bromo acrylate under different conditions has been explored to manage regioselectivity in the synthesis of 2,3-dihydro-1,4-benzoxathiine derivatives. This demonstrates the utility of this compound in facilitating selective chemical transformations, critical in organic synthesis and pharmaceutical chemistry (Casiraghi et al., 2018).
Benzo[b]thiophene Derivatives Synthesis
The application of 2-Mercaptophenyl ketones with activated alkyl bromides in the synthesis of 2,3-disubstituted benzo[b]thiophenes demonstrates the role of this compound derivatives in heterocyclic chemistry. This methodology provides a pathway to synthesize complex molecules with potential applications in drug development and material science (Kobayashi et al., 2008).
Biomimetic Model Studies
2-Mercaptophenol-α₃C, a biomimetic model, has been studied for its electrochemical properties related to phenol oxidation and reduction, serving as a model for enzymes using tyrosine residues in redox catalysis. This research underscores the importance of this compound derivatives in understanding biochemical processes and designing biomimetic materials (Tommos et al., 2013).
Photolabile Protecting Group for Aldehydes and Ketones
6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol), related to this compound derivatives, serves as a photoremovable protecting group for aldehydes and ketones under physiological conditions. This reveals the potential of such derivatives in light-sensitive chemical processes, applicable in controlled release mechanisms and photochemical studies (Lu et al., 2003).
特性
IUPAC Name |
2-bromo-6-sulfanylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrOS/c7-4-2-1-3-5(9)6(4)8/h1-3,8-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARZJVZRCZWTNFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

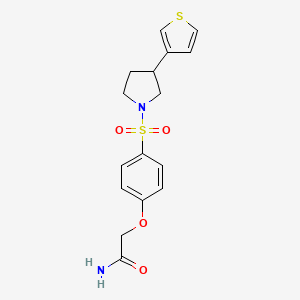
![2-Methyl-4-[(pyrrolidin-2-yl)methoxy]-6-(trifluoromethyl)pyrimidine](/img/structure/B2530819.png)
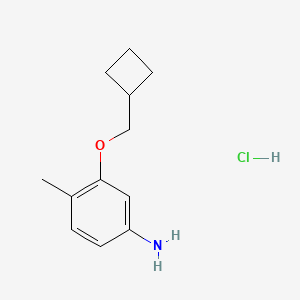
![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
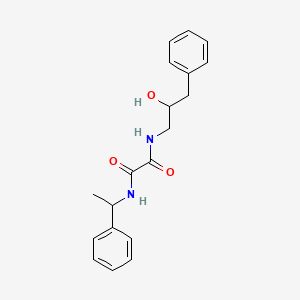

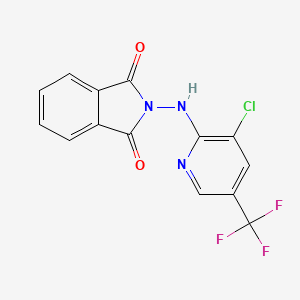
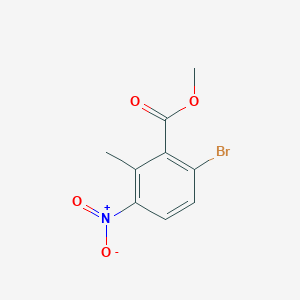

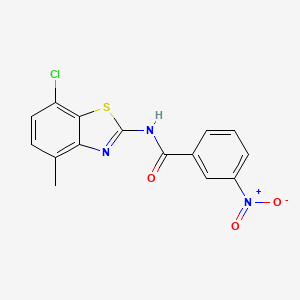
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)